Ddcae

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

121496-68-2 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

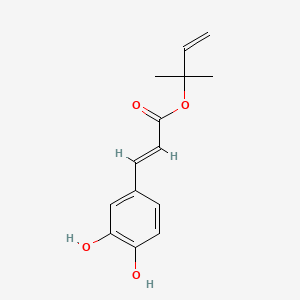

IUPAC Name |

2-methylbut-3-en-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H16O4/c1-4-14(2,3)18-13(17)8-6-10-5-7-11(15)12(16)9-10/h4-9,15-16H,1H2,2-3H3/b8-6+ |

InChI Key |

YNXBINXRYLBWOT-SOFGYWHQSA-N |

SMILES |

CC(C)(C=C)OC(=O)C=CC1=CC(=C(C=C1)O)O |

Isomeric SMILES |

CC(C)(C=C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CC(C)(C=C)OC(=O)C=CC1=CC(=C(C=C1)O)O |

Synonyms |

1,1-dimethylallyl-3',4'-dihydroxycinnamic acid ester DDCAE |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dichloroacetate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the primary mechanism of action of dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK). This document details the molecular interactions, downstream signaling cascades, and cellular consequences of DCA administration, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

Dichloroacetate's principal mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2][3][4][5][6][7] PDK is a family of four isoenzymes (PDK1-4) that act as negative regulators of the pyruvate dehydrogenase complex (PDC). By phosphorylating the E1α subunit of PDC, PDK inactivates the complex, thereby impeding the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5]

DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[6] This inhibition prevents the phosphorylation and inactivation of PDC, leading to a metabolic shift from glycolysis to glucose oxidation.[1][2][3][7][8] This restoration of mitochondrial function is central to the therapeutic potential of DCA in various diseases, including cancer and metabolic disorders.[8][9][10]

Downstream Effects of PDK Inhibition by DCA:

-

Activation of Pyruvate Dehydrogenase Complex (PDC): With PDK inhibited, PDC remains in its active, dephosphorylated state, facilitating the conversion of pyruvate to acetyl-CoA.[5]

-

Metabolic Shift from Glycolysis to Oxidative Phosphorylation: The increased flux of pyruvate into the mitochondria enhances the TCA cycle and oxidative phosphorylation, thereby decreasing reliance on aerobic glycolysis (the Warburg effect), a hallmark of cancer cells.[1][3][8]

-

Reduction of Lactate Production: By promoting pyruvate oxidation, DCA reduces its conversion to lactate by lactate dehydrogenase (LDH).[3][5][11] This is the basis for its use in treating lactic acidosis.[11][12][13][14]

-

Increased Reactive Oxygen Species (ROS) Production: The heightened mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS).[5][7] In cancer cells, this can surpass the antioxidant capacity, leading to oxidative stress and apoptosis.[5]

-

Induction of Apoptosis: The combination of metabolic reprogramming and increased ROS can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.[3][7]

-

Modulation of Gene Expression: DCA has been shown to suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes glycolysis and angiogenesis in tumors.[1][10]

Quantitative Data

The following tables summarize key quantitative data related to the action of DCA.

| Parameter | Value | Enzyme | Reference |

| IC50 | 183 µM | PDK2 | [7] |

| IC50 | 80 µM | PDK4 | [7] |

Table 1: Inhibitory Concentration (IC50) of Dichloroacetate for Pyruvate Dehydrogenase Kinase Isoforms.

| Parameter | Patient Population | Dose | Observation | Reference |

| Arterial Lactate Concentration | Patients with lactic acidosis | Two 50 mg/kg IV doses over 30 min, 2 hours apart | 52% mean decrease | [12] |

| Arterial Bicarbonate Concentration | Patients with lactic acidosis | Two 50 mg/kg IV doses over 30 min, 2 hours apart | 35% mean increase | [12] |

| Arterial pH | Patients with lactic acidosis | Two 50 mg/kg IV doses over 30 min, 2 hours apart | Increase to normal range (7.35-7.45) | [12] |

| Brain Lactate | Fed rats with partial global ischemia | 25 mg/kg IV | Decrease from 22.8 µmol/g to 12.5 µmol/g | [15] |

| Blood and Cerebrospinal Fluid Lactate | Patient with congenital lactic acidosis | 25 mg/kg/day orally (maintenance) | Reduction to normal levels | [13] |

Table 2: Pharmacodynamic Effects of Dichloroacetate in Clinical and Preclinical Models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of DCA, a typical experimental workflow for its in vitro evaluation, and the logical relationship of its mechanism of action.

Caption: Core Signaling Pathway of Dichloroacetate (DCA) Action.

Caption: Experimental Workflow for In Vitro Evaluation of DCA.

Caption: Logical Relationship of DCA's Mechanism of Action.

Detailed Experimental Protocols

Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

Objective: To determine the inhibitory effect of DCA on PDK activity.

Materials:

-

Recombinant human PDK isoenzyme (e.g., PDK1, PDK2, PDK3, or PDK4)

-

Recombinant human PDC E1α subunit

-

ATP

-

Dichloroacetate (DCA) solutions of varying concentrations

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white microplates

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, PDC E1α subunit, and the desired concentration of DCA or vehicle control.

-

Add the recombinant PDK isoenzyme to initiate the reaction.

-

Add ATP to the mixture to start the phosphorylation reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each DCA concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DCA concentration and fitting the data to a dose-response curve.

Measurement of Extracellular Lactate

Objective: To quantify the effect of DCA on lactate production in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Dichloroacetate (DCA) solutions of varying concentrations

-

Lactate assay kit (e.g., from Sigma-Aldrich, Abcam)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing varying concentrations of DCA or a vehicle control.

-

Incubate the cells for a specified time (e.g., 24 or 48 hours).

-

Collect the cell culture supernatant.

-

Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

-

Compare the lactate levels in DCA-treated cells to the vehicle-treated control cells.

Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the impact of DCA on intracellular ROS levels.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Dichloroacetate (DCA)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on coverslips (for microscopy) or in culture plates (for flow cytometry).

-

Treat the cells with DCA or vehicle control for the desired duration.

-

Incubate the cells with DCFDA (typically 5-20 µM) in serum-free medium for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells with PBS to remove excess probe.

-

For microscopy, mount the coverslips and visualize the cells under a fluorescence microscope.

-

For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Quantify the fluorescence intensity to determine the relative levels of intracellular ROS in DCA-treated versus control cells.

This comprehensive guide provides a foundational understanding of the mechanism of action of dichloroacetate for researchers and professionals in drug development. The provided data and protocols offer a starting point for further investigation into the therapeutic applications of this metabolic modulator.

References

- 1. mdpi.com [mdpi.com]

- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccnm.edu [ccnm.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment of severe lactic acidosis with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acpjournals.org [acpjournals.org]

- 13. Treatment of congenital lactic acidosis with dichloroacetate | Archives of Disease in Childhood [adc.bmj.com]

- 14. Treatment of lactic acidosis with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

Dichloroacetate's Molecular Landscape Beyond PDK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dichloroacetate (DCA), a small, synthetically produced molecule, has been the subject of extensive research for its ability to modulate cellular metabolism. Its primary and most well-characterized mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This, in turn, shifts cellular metabolism from glycolysis towards oxidative phosphorylation.[1][2][3][4] This guide, however, ventures beyond this established role to provide an in-depth exploration of DCA's other molecular targets. Understanding this broader molecular landscape is critical for the comprehensive evaluation of its therapeutic potential and for the development of novel combination therapies.

Molecular Targets of Dichloroacetate Beyond Pyruvate Dehydrogenase Kinase

While the inhibition of PDK is a cornerstone of DCA's activity, a growing body of evidence reveals its interaction with a range of other cellular components. These interactions contribute to its overall pharmacological profile and are essential considerations in its application.

Glutathione Transferase Zeta 1 (GSTZ1)

DCA is a substrate and a mechanism-based inactivator of Glutathione Transferase Zeta 1 (GSTZ1), an enzyme involved in the catabolism of tyrosine.[5][6][7][8] GSTZ1 catalyzes the conversion of DCA to glyoxylate.[9] This interaction is significant as repeated dosing with DCA can lead to the inactivation of GSTZ1, thereby reducing its own clearance and complicating dosing schedules.[6][7] The inactivation of GSTZ1 by DCA is more rapid in the mitochondria than in the cytosol.[6][7]

Hypoxia-Inducible Factor-1α (HIF-1α)

Several studies have demonstrated that DCA can suppress the activity and expression of Hypoxia-Inducible Factor-1α (HIF-1α).[10][11][12] HIF-1α is a key transcription factor that allows tumor cells to adapt to hypoxic conditions by promoting glycolysis and angiogenesis.[11][13] The DCA-induced suppression of PDK1 has been shown to be partially dependent on HIF-1α in some cancer cells.[14][15] By inhibiting HIF-1α, DCA can attenuate the expression of its downstream target genes, thereby hindering tumor progression.[13][16]

AMP-activated Protein Kinase (AMPK) Signaling Pathway

DCA has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[17][18] AMPK acts as a cellular energy sensor, and its activation can have cardioprotective effects and play a role in metabolic regulation.[17][18][19] In the context of cardiac ischemia/reperfusion injury, DCA's protective effects are mediated, in part, through the LKB1-AMPK pathway.[17] DCA treatment has been observed to increase the phosphorylation of AMPK's upstream kinase, liver kinase B1 (LKB1).[17] Furthermore, DCA has been found to induce hepatic fibroblast growth factor 21 (FGF21) expression in an AMPK-dependent manner.[20]

Reactive Oxygen Species (ROS) Production

A significant downstream effect of DCA's metabolic reprogramming is the increased production of reactive oxygen species (ROS), particularly from the mitochondria.[21][22][23][24] While high levels of ROS can be cytotoxic, this effect is often selective for cancer cells, which already exhibit a pro-oxidant state.[21] The DCA-induced increase in ROS can trigger apoptosis in tumor cells and enhance the efficacy of other anticancer agents like Adriamycin and metformin.[21][25]

Mitochondrial Pyruvate Carrier (MPC)

DCA competes with pyruvate for entry into the mitochondria via the mitochondrial pyruvate carrier (MPC).[26] By doing so, DCA can influence the intramitochondrial pyruvate concentration, which in turn affects the activity of the PDH complex and other pyruvate-dependent metabolic pathways.

Pentose Phosphate Pathway (PPP)

Recent studies have indicated that DCA can inhibit the pentose phosphate pathway (PPP).[27][28] This pathway is crucial for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids required for cell proliferation.[27][28] The inhibition of the PPP, potentially through the reduction of glucose-6-phosphate dehydrogenase (G6PD) activity, represents a novel mechanism by which DCA can control cancer cell proliferation.[27][28]

Other Potential Targets

Preliminary evidence suggests that DCA may also interact with other cellular components, including the Na-K-2Cl cotransporter and ABC transporters, although the mechanisms and physiological relevance of these interactions require further investigation.[29][30]

Quantitative Analysis of DCA Interactions

The following table summarizes the available quantitative data on the interaction of DCA with its molecular targets beyond PDK.

| Target | Parameter | Value | Species/Cell Line | Reference |

| Glutathione Transferase Zeta 1 (GSTZ1) | Apparent Km | 71.4 µM | Rat Liver | [9] |

| Glutathione Transferase Zeta 1 (GSTZ1) | Vmax | 1334 nmol/min per mg | Rat Liver | [9] |

| Glutathione | Km (for GSTZ1-mediated DCA metabolism) | 59 µM | Rat Liver | [9] |

Experimental Methodologies

Determination of GSTZ1 Kinetics

The kinetic parameters of GSTZ1-catalyzed oxygenation of DCA to glyoxylic acid were determined using purified rat liver cytosol. The experimental protocol involved the following steps:

-

Enzyme Purification: GSTZ1 was purified to homogeneity from rat liver cytosol using a multi-step chromatography process.

-

Enzyme Assay: The enzyme activity was measured by monitoring the formation of glyoxylic acid. The reaction mixture contained the purified enzyme, glutathione, and varying concentrations of DCA in a suitable buffer.

-

Kinetic Analysis: The initial reaction velocities were measured at different substrate concentrations. The apparent Km and Vmax values were then calculated by fitting the data to the Michaelis-Menten equation.[9]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels in response to DCA treatment were quantified using the following general procedure:

-

Cell Culture and Treatment: Hepatoma cell lines (e.g., HCC-LM3, SMMC-7721) and normal liver cells (LO2) were cultured and treated with DCA, Adriamycin (ADM), or a combination of both.

-

ROS Staining: After treatment, the cells were incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells was measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels. The relative ROS levels were expressed as a percentage of the control group.[21]

Conclusion

This technical guide has illuminated the multifaceted molecular interactions of dichloroacetate, extending beyond its established role as a PDK inhibitor. The identification of targets such as GSTZ1, HIF-1α, and the AMPK signaling pathway, along with its influence on ROS production and the pentose phosphate pathway, provides a more nuanced understanding of DCA's cellular effects. For researchers and drug development professionals, this expanded view of DCA's mechanism of action opens new avenues for therapeutic strategies, particularly in the realm of oncology and metabolic diseases. The potential for synergistic effects when combined with other targeted therapies warrants further investigation, and the insights provided herein serve as a valuable resource for guiding future research and clinical applications.

References

- 1. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mitochondrial Glutathione Transferase Zeta 1 Is Inactivated More Rapidly by Dichloroacetate than the Cytosolic Enzyme in Adult and Juvenile Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of glutathione S-transferase zeta and tyrosine metabolism by dichloroacetate: a potential unifying mechanism for its altered biotransformation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione transferase zeta catalyses the oxygenation of the carcinogen dichloroacetic acid to glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Hypoxia-Inducible Factor-1α/Pyruvate Dehydrogenase Kinase 1 Axis by Dichloroacetate Suppresses Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting HIF-1α is a prerequisite for cell sensitivity to dichloroacetate (DCA) and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dichloroacetate Ameliorates Cardiac Dysfunction Caused by Ischemic Insults Through AMPK Signal Pathway—Not Only Shifts Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dichloroacetate Ameliorates Cardiac Dysfunction Caused by Ischemic Insults Through AMPK Signal Pathway-Not Only Shifts Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic effect of dichloroacetate against atherosclerosis via hepatic FGF21 induction mediated by acute AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dichloroacetate Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]

- 22. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dichloroacetate enhances apoptotic cell death via oxidative damage and attenuates lactate production in metformin-treated breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dcaguide.org [dcaguide.org]

- 28. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Re-emergence of a Metabolic Modulator: A Technical Guide to the Anti-Cancer Effects of Dichloroacetate

A Whitepaper for Researchers and Drug Development Professionals

Foreword: The landscape of oncology research is continually evolving, with a renewed focus on targeting the metabolic hallmarks of cancer. Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest for its potential to reverse the Warburg effect and induce apoptosis in cancer cells. This technical guide provides an in-depth analysis of the history, discovery, and mechanism of action of DCA's anti-cancer effects, tailored for researchers, scientists, and drug development professionals.

A Serendipitous Discovery: The History of DCA in Oncology

Dichloroacetate was first synthesized in the late 19th century and has been used for decades to treat congenital lactic acidosis. Its journey into oncology research was reignited in 2007 by a pivotal study from the laboratory of Dr. Evangelos Michelakis at the University of Alberta.[1] This research demonstrated that DCA could induce apoptosis in human non-small-cell lung, breast, and glioblastoma cancer cells by shifting their metabolism from glycolysis back to glucose oxidation.[1] This discovery challenged the long-held belief that the metabolic alterations in cancer cells were irreversible and opened a new avenue for cancer therapy by targeting cellular metabolism. The fact that DCA is an unpatentable, generic drug has presented challenges for its progression through large-scale clinical trials, with much of the research being driven by academic institutions and private funding.[2]

The Core Mechanism: Reversing the Warburg Effect through PDK Inhibition

The primary mechanism by which DCA exerts its anti-cancer effects is through the inhibition of pyruvate dehydrogenase kinase (PDK). In most cancer cells, a phenomenon known as the Warburg effect is observed, where cells favor aerobic glycolysis for energy production, even in the presence of sufficient oxygen. This metabolic switch is driven, in part, by the upregulation of PDK, which phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gatekeeper enzyme that converts pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in the mitochondria.

By inhibiting PDK, DCA prevents the phosphorylation of PDH, thereby keeping it in its active state.[3] This restores the flow of pyruvate into the mitochondria, promoting glucose oxidation and reducing the reliance on glycolysis.[3] This metabolic reprogramming has several downstream consequences that contribute to the anti-cancer effects of DCA.

Signaling Pathways and Cellular Consequences:

-

Induction of Apoptosis: The shift to mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[2][4] This triggers the intrinsic apoptotic pathway through the release of cytochrome c and the activation of caspases.[5] DCA has also been shown to modulate the expression of Bcl-2 family proteins, favoring pro-apoptotic members like Bax.[6][7]

-

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α): The Warburg effect is closely linked to the stabilization of HIF-1α, a key transcription factor that promotes glycolysis and angiogenesis in hypoxic tumor environments. By restoring mitochondrial function, DCA can lead to a decrease in HIF-1α levels, thereby inhibiting its downstream targets.[2][4][8]

-

Activation of p53: Some studies have suggested that DCA can promote the activation of the tumor suppressor protein p53, further contributing to cell cycle arrest and apoptosis.[2][4]

-

Effects on the Tumor Microenvironment: DCA's metabolic reprogramming can also impact the tumor microenvironment. By reducing lactate production, DCA can alleviate the acidic microenvironment which is known to promote tumor invasion and suppress immune function.[9][10][11] Furthermore, DCA has been shown to modulate the function of immune cells, including T-cells and macrophages, potentially enhancing anti-tumor immunity.[9][10][11][12]

-

Inhibition of Angiogenesis: Through its effects on HIF-1α and potentially other pathways, DCA has been shown to suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][4][13]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating the anti-cancer effects of DCA.

Table 1: In Vitro Efficacy of Dichloroacetate Across Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | DCA Concentration | Results | Reference |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | 25 mM (IC50 at 48h) | 50% inhibition of cell viability | [14] |

| LNM35 | Non-Small Cell Lung Cancer | MTT Assay | 25 mM (IC50 at 48h) | 50% inhibition of cell viability | [14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | 20 mM | Significant reduction in cell viability | [15] |

| MCF7 | ER-Positive Breast Cancer | Cell Viability | 20 mM | Significant reduction in cell viability | [15] |

| PC-3 | Prostate Cancer | Apoptosis Assay (TUNEL) | 5 mM (in combination with Cisplatin) | Enhanced Cisplatin-induced apoptosis | [16] |

| DU145 | Prostate Cancer | CCK-8 Assay | 5 mM (in combination with Cisplatin) | Enhanced Cisplatin-induced cytotoxicity | [16] |

| SW480 | Colorectal Cancer | Apoptosis Assay | 50 mM | Significant increase in apoptosis under normoxia | [17] |

| Caco-2 | Colorectal Cancer | Apoptosis Assay | 50 mM | Significant increase in apoptosis under normoxia | [17] |

Table 2: In Vivo Efficacy of Dichloroacetate in Animal Models

| Cancer Type | Animal Model | DCA Dosage and Administration | Key Findings | Reference |

| Non-Small Cell Lung Cancer (A549 xenograft) | Nude rats | In drinking water | Significant reduction in tumor size | |

| Glioblastoma | Patient-derived xenografts | Oral | Inhibition of tumor growth, increased apoptosis | [2] |

| Metastatic Breast Cancer (MDA-MB-231) | SCID mice | In drinking water | No significant increase in survival with DCA alone | [18] |

Table 3: Key Results from a Phase II Clinical Trial of DCA in Head and Neck Squamous Cell Carcinoma (NCT01386632)

| Parameter | DCA Group (n=21) | Placebo Group (n=24) | p-value | Reference |

| Efficacy | ||||

| End-of-Treatment Complete Response Rate | 71.4% | 37.5% | 0.0362 | [19][20][21] |

| Pharmacodynamics | ||||

| Change in Serum Pyruvate | 0.47 (drop) | - | <0.005 | [19][20] |

| Change in Serum Lactate | 0.61 (drop) | - | <0.005 | [19][20] |

| Safety (All-Grade Adverse Events) | ||||

| Drug-Related Fevers | 43% | 8% | 0.01 | [19][20] |

| Decreased Platelet Count | 67% | 33% | 0.02 | [19][20] |

Detailed Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

-

Cell Lines and Culture: Human cancer cell lines such as A549 (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), and PC-3 (prostate cancer) are commonly used. Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

-

DCA Treatment: Sodium dichloroacetate is dissolved in the culture medium to the desired concentrations (typically ranging from 1 mM to 50 mM).

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with DCA for various time points (e.g., 24, 48, 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): Cells are treated with DCA, harvested, and then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[22]

-

TUNEL Assay: To detect DNA fragmentation, a characteristic of apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed. Cells are fixed, permeabilized, and then incubated with a mixture of TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is determined by fluorescence microscopy or flow cytometry.[16]

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

-

DCA Administration: Once tumors reach a palpable size, DCA is administered to the animals, typically through oral gavage or in the drinking water. Dosages can vary, for example, from 50 mg/kg to 200 mg/kg body weight per day.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width^2) / 2.

-

Histological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) for morphological analysis, and immunohistochemistry is performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Clinical Trial Protocol (Phase II in Head and Neck Cancer - NCT01386632)

-

Study Design: A randomized, placebo-controlled, double-blind phase II study.[19][20]

-

Patient Population: Patients with unresected, locally advanced head and neck squamous cell carcinoma.[19][20]

-

Treatment Regimen: Patients received either oral DCA or a placebo in combination with standard-of-care cisplatin-based chemoradiotherapy.[19][20]

-

Primary Endpoint: Safety, assessed by the incidence of adverse events.[19][20][23]

-

Secondary Endpoints: Efficacy, measured by end-of-treatment response, progression-free survival, and overall survival.[19][20]

-

Translational Research: Serum levels of metabolites such as pyruvate and lactate were measured to assess the pharmacodynamic effects of DCA.[19][20]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagram 1: Core Mechanism of Dichloroacetate in Cancer Cells

Caption: DCA inhibits PDK, activating PDH and shifting metabolism from glycolysis to oxidative phosphorylation.

Diagram 2: Downstream Apoptotic Signaling Induced by DCA

Caption: DCA induces apoptosis through increased ROS, decreased mitochondrial potential, and Bcl-2 family modulation.

Diagram 3: Experimental Workflow for In Vitro Analysis of DCA

Caption: A typical workflow for evaluating the in vitro anti-cancer effects of DCA.

Conclusion and Future Directions

Dichloroacetate represents a compelling example of a repurposed drug with significant potential in oncology. Its ability to reprogram cancer metabolism and induce apoptosis has been demonstrated in a variety of preclinical models and early-phase clinical trials. However, several questions remain. The optimal dosage, potential for combination therapies, and the identification of biomarkers to predict patient response are critical areas for future research. The lack of patentability poses a significant hurdle to large-scale clinical development, highlighting the need for innovative funding models to support research into promising, non-patentable therapeutics. As our understanding of cancer metabolism deepens, DCA and other metabolic modulators are poised to become valuable tools in the armamentarium against cancer.

References

- 1. Bonnet, S., Archer, S.L., Allalunis-Turner, J., Haromy, A., Beaulieu, C., Thompson, R., Lee, C.T., Lopaschuk, G.D., Puttagunta, L., Bonnet, S., Harry, G., Hashimoto, K., Porter, C.J., Andrade, M.A., Thebaud, B. and Michelakis, E.D. (2007) A Mitochondria-K+ Channel Axis Is Suppressed in Cancer and Its Normalization Promotes Apoptosis and Inhibits Cancer Growth. Cancer Cell, 11, 37-51. - References - Scientific Research Publishing [scirp.org]

- 2. Metabolic modulation of glioblastoma with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dcaguide.org [dcaguide.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Dichloroacetate (DCA) sensitizes both wild-type and over expressing Bcl-2 prostate cancer cells in vitro to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dichloroacetate improves immune dysfunction caused by tumor-secreted lactic acid and increases antitumor immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor and chemosensitizing action of dichloroacetate implicates modulation of tumor microenvironment: a role of reorganized glucose metabolism, cell survival regulation and macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dichloroacetate modulates cytokines toward T helper 1 function via induction of the interleukin-12–interferon-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sodium Dichloroacetate Stimulates Angiogenesis by Improving Endothelial Precursor Cell Function in an AKT/GSK-3β/Nrf2 Dependent Pathway in Vascular Dementia Rats [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Dichloroacetate potentiates tamoxifen-induced cell death in breast cancer cells via downregulation of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. Sodium dichloroacetate (DCA) reduces apoptosis in colorectal tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

Dichloroacetate's Impact on Apoptosis Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant attention in the field of oncology for its potential as a targeted therapeutic agent. By modulating cellular metabolism, DCA selectively induces apoptosis in cancer cells, which predominantly rely on aerobic glycolysis for energy production—a phenomenon known as the Warburg effect. This technical guide provides an in-depth exploration of the molecular mechanisms by which DCA influences apoptotic signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core pathways involved.

Core Mechanism of Action: Reversal of the Warburg Effect

The primary mechanism of DCA's pro-apoptotic action is the inhibition of PDK.[1][2] In cancer cells, elevated PDK activity inhibits the pyruvate dehydrogenase (PDH) complex, shunting pyruvate away from the mitochondria and towards lactate production.[3][4] DCA reverses this process, leading to the activation of PDH and a metabolic shift from glycolysis to glucose oxidation within the mitochondria.[1][4] This metabolic reprogramming is a central event that triggers a cascade of downstream effects culminating in apoptosis.

Key Signaling Pathways in DCA-Induced Apoptosis

DCA-induced apoptosis is a multi-faceted process involving the interplay of several key signaling pathways. The metabolic shift orchestrated by DCA initiates signals that converge on the mitochondria, leading to the activation of the intrinsic apoptotic pathway. Additionally, other signaling cascades, including the NFAT-Kv1.5 and p53-PUMA pathways, have been implicated in the apoptotic response to DCA.[5][6]

The Mitochondrial-Regulated (Intrinsic) Pathway

The restoration of mitochondrial glucose oxidation by DCA leads to an increase in the production of reactive oxygen species (ROS).[3][7] Elevated ROS levels contribute to the destabilization of the mitochondrial membrane potential (ΔΨm).[8] This disruption of the mitochondrial outer membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[9]

The Role of Bcl-2 Family Proteins

The release of cytochrome c is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like PUMA and Noxa). DCA treatment has been shown to alter the balance of these proteins, favoring a pro-apoptotic state. For instance, DCA can lead to a decrease in the expression of anti-apoptotic Bcl-2 and an increase in the expression of pro-apoptotic Bax.[10] The activation and mitochondrial translocation of Bax and Bak form pores in the outer mitochondrial membrane, facilitating the release of cytochrome c.

The NFAT-Kv1.5-Mediated Pathway

In some cancer cells, DCA-induced apoptosis is also mediated by the remodeling of the NFAT-Kv1.5 axis.[5][6] The increase in ROS due to the metabolic shift can lead to the dilation of Kv1.5 potassium ion channels on the plasma membrane.[5] This can alter intracellular calcium levels, which in turn affects the nuclear factor of activated T-cells (NFAT) signaling pathway, contributing to the apoptotic cascade.[5][6]

The p53-PUMA-Mediated Pathway

The tumor suppressor protein p53 can be activated in response to cellular stress, including the oxidative stress induced by DCA. Activated p53 can transcriptionally upregulate the expression of pro-apoptotic genes, including PUMA (p53 upregulated modulator of apoptosis).[5][6] PUMA is a potent BH3-only protein that can directly activate Bax and Bak or inhibit anti-apoptotic Bcl-2 proteins, thereby promoting mitochondrial outer membrane permeabilization and apoptosis.[5]

Quantitative Data on DCA-Induced Apoptosis

The pro-apoptotic effects of Dichloroacetate (DCA) have been quantified across various cancer cell lines. The following tables summarize key findings regarding the half-maximal inhibitory concentration (IC50) of DCA, the percentage of apoptotic cells following treatment, and its impact on mitochondrial membrane potential.

Table 1: IC50 Values of Dichloroacetate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (hours) | Reference |

| HGG stem cells | High-Grade Glioma | 15 - 40 | Not Specified | [5] |

| Human glioma cell lines | Glioblastoma | 20 - 28 | Not Specified | [5] |

| Rodent glioma cell lines | Glioma | 27 - 28 | Not Specified | [5] |

| LLC/R9 | Lewis Lung Carcinoma | 50.8 ± 7.6 | 24 | [2] |

| LLC/R9 | Lewis Lung Carcinoma | ~26.7 | 48 | [2] |

| LLC/R9 | Lewis Lung Carcinoma | ~24.2 | 72 | [2] |

| Melanoma cell lines | Melanoma | 9 - 38 | 96 | [11] |

| Primary melanocytes | Normal | 70 | 96 | [11] |

| Various cancer cell lines | Various | ≥ 17 | 48 | [12] |

| NSCLC cell lines | Non-Small Cell Lung Cancer | > 2 | Not Specified | [13] |

Table 2: Effect of Dichloroacetate on Apoptosis Induction

| Cell Line | DCA Concentration (mM) | Incubation Time (hours) | Increase in Apoptotic Cells (%) | Reference |

| HT29 | 50 | 48 | 2.8 | [8] |

| SW480 | 50 | 48 | 3.5 | [8] |

| LoVo | 50 | 48 | 21 | [8] |

| 293 (non-cancerous) | 50 | 48 | 0.2 | [8] |

| HB2 (non-cancerous) | 50 | 48 | -0.9 | [8] |

| Endometrial cancer cell lines (responders) | 10 | 40 | Significant increase in early and late apoptosis | [14] |

Table 3: Effect of Dichloroacetate on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line/Tissue | DCA Treatment | Change in ΔΨm | Reference |

| Rat heart mitochondria (Control) | DCA administration | 20.35% decrease | [15] |

| Rat heart mitochondria (Diabetic) | None | 16.30% decrease (vs. Control) | [15] |

| Colorectal cancer cells | Doses up to 50 mM for 48h | Reduced intrinsic ΔΨm | [8] |

| 293 cells (non-cancerous) | Doses up to 50 mM for 48h | Increased ΔΨm | [8] |

| HB2 cells (non-cancerous) | Doses up to 50 mM for 48h | No effect on ΔΨm | [8] |

| Oral squamous cell carcinoma cells | 4 mM for 24h | Not significantly affected | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis. The following are standard protocols for key experiments used to investigate the effects of DCA on apoptotic pathways.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with the desired concentrations of DCA for the specified time. Include untreated and positive controls.

-

Harvest cells by trypsinization (for adherent cells) or by gentle scraping. Collect floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

-

Add 5 µL of Annexin V-FITC to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 5 µL of PI staining solution.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[9]

-

Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

-

JC-1 dye

-

Cell culture medium

-

PBS

-

Flow cytometer or fluorescence microscope/plate reader

Procedure:

-

Cell Preparation:

-

Seed cells and treat with DCA as described previously. Include a positive control treated with a mitochondrial membrane potential disrupter like CCCP.

-

-

Staining:

-

Analysis:

-

Flow Cytometry: Harvest and wash the cells with warm PBS. Resuspend in PBS and analyze using a flow cytometer with 488 nm excitation. Detect green fluorescence in the FITC channel (~529 nm) and red fluorescence in the PE channel (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[17]

-

Fluorescence Microscopy/Plate Reader: After incubation with JC-1, wash the cells with warm PBS. Analyze using a fluorescence microscope with appropriate filters or a fluorescence plate reader.[18]

-

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases, caspase-3 and -7, which are key mediators of apoptosis.

Materials:

-

Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

-

Luminometer or fluorescence plate reader

-

96-well opaque-walled plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of DCA for the desired time.

-

-

Assay:

-

Equilibrate the plate and the caspase assay reagent to room temperature.

-

Add the caspase reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio to the cell culture medium).[19]

-

Mix the contents by gentle shaking.

-

Incubate at room temperature for 1-2 hours, protected from light.[19]

-

-

Measurement:

-

Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

-

Western Blotting for Bcl-2 Family Proteins

This technique is used to determine the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Bax, PUMA, etc.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with DCA, then lyse the cells in lysis buffer.

-

Quantify protein concentration.

-

-

Electrophoresis and Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection:

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Dichloroacetate induces apoptosis in cancer cells primarily by reversing the Warburg effect, which triggers a cascade of events including increased ROS production, mitochondrial dysfunction, and the activation of intrinsic and other pro-apoptotic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of DCA. A thorough understanding of these mechanisms and methodologies is essential for the continued development of DCA and other metabolism-targeting cancer therapies.

References

- 1. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 2. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dichloroacetate should be considered with platinum-based chemotherapy in hypoxic tumors rather than as a single agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dichloroacetate as a metabolic modulator of heart mitochondrial proteome under conditions of reduced oxygen utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Caspase activity assays [protocols.io]

Dichloroacetate's Influence on the Tumor Microenvironment: A Technical Guide

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM). This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. A key feature of the TME is its unique metabolic landscape, often characterized by hypoxia, acidosis, and nutrient deprivation, largely driven by the metabolic reprogramming of cancer cells known as the Warburg effect. Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has emerged as a significant therapeutic agent that recalibrates this aberrant metabolism. This guide provides an in-depth technical overview of DCA's multifaceted influence on the TME, focusing on its core mechanism of action and its subsequent impact on immune surveillance, angiogenesis, cancer stem cells, and the broader stromal compartment.

Core Mechanism of Action: Reversal of the Warburg Effect

Cancer cells predominantly favor aerobic glycolysis, or the "Warburg effect," for energy production, even in the presence of ample oxygen.[1][2] This metabolic shift involves converting glucose to lactate rather than oxidizing it in the mitochondria. This process is less efficient in terms of ATP production but provides metabolic intermediates for rapid cell proliferation and creates an acidic TME through lactate secretion.[1][2]

DCA's primary mechanism is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper enzyme for mitochondrial glucose oxidation. By inhibiting PDK, DCA reactivates PDH, thereby shifting the metabolic flux from glycolysis towards oxidative phosphorylation.[1][2][4] This metabolic switch leads to several downstream consequences detrimental to the cancer cell:

-

Decreased Lactate Production: Shunting pyruvate into the mitochondria significantly reduces its conversion to lactate, thereby increasing the pH of the TME.[2][3]

-

Increased Reactive Oxygen Species (ROS): Enhanced mitochondrial respiration leads to an increase in the production of pro-apoptotic ROS.[3][5]

-

Mitochondrial-Mediated Apoptosis: The shift in metabolism and increase in ROS can depolarize the mitochondrial membrane, releasing cytochrome c and activating caspase-mediated apoptosis.[5][6]

Influence on the Tumor Microenvironment

By reversing the Warburg effect and reducing lactate production, DCA instigates profound changes across the various components of the TME.

Modulation of the Immune Microenvironment

The acidic TME, fueled by lactate, is highly immunosuppressive. Lactic acid impairs the function and proliferation of cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells, and promotes the polarization of macrophages towards a pro-tumor M2 phenotype.[3][7][8]

DCA alleviates this immunosuppression by reducing lactate levels.[7][9] This leads to:

-

Restoration of T Cell and NK Cell Function: In a less acidic environment, the proliferation and cytotoxic activity of CD8+ T cells and NK cells are restored.[3][7] DCA treatment has been shown to increase the number of IFN-γ-producing CD8+ T cells and NK cells in tumor-bearing mice.[3]

-

Macrophage Reprogramming: DCA can suppress the activation of the pro-inflammatory and pro-angiogenic IL-23/IL-17 pathway in macrophages and decrease the expression of Arginase I (ARG1), an enzyme that depletes arginine and suppresses T cell function.[3][8]

-

Reduction of Regulatory T cells (Tregs): DCA has been observed to decrease the population of immunosuppressive Foxp3+ Treg lymphocytes within the TME.[10]

Impact on Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and is largely driven by hypoxia.[11] The high metabolic rate of cancer cells leads to oxygen-deprived regions, which stabilizes the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[12] HIF-1α then upregulates pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).

DCA can indirectly inhibit angiogenesis:

-

By shifting metabolism to oxidative phosphorylation, DCA increases oxygen consumption, which can paradoxically deepen tumor hypoxia in some models.[12] However, the primary anti-angiogenic mechanism is linked to reversing the glycolytic phenotype.

-

The reduction in lactate and acidosis, coupled with increased ROS, can lead to the destabilization and degradation of HIF-1α.[13]

-

Inhibition of HIF-1α subsequently reduces the expression of its target genes like VEGF, leading to decreased tumor angiogenesis and growth.[13]

Effects on Cancer Stem Cells (CSCs)

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy.[2] CSCs often exhibit a highly glycolytic metabolic phenotype. DCA has been shown to specifically target this population.[1][2]

-

Induction of Differentiation: By forcing a shift away from glycolysis, DCA can induce CSC differentiation, thereby depleting the self-renewing stem cell pool.[1][2]

-

Disruption of Key Complexes: In glioma models, DCA disrupts the interaction between Pyruvate Kinase M2 (PKM2) and the stemness factor OCT4, leading to reduced OCT4 transcription and a loss of the stem-like phenotype.[1][2]

-

Induction of Ferroptosis: In colorectal CSCs, DCA was found to trigger ferroptosis, an iron-dependent form of cell death, by sequestering iron in lysosomes.[14]

Influence on Cancer-Associated Fibroblasts (CAFs) and the Extracellular Matrix (ECM)

Direct research on DCA's effect on CAFs and ECM remodeling is limited. CAFs are key architects of the TME, responsible for depositing and remodeling the ECM, creating a fibrotic stroma that can promote tumor progression and impede drug delivery.[6][15] Like cancer cells, CAFs can exhibit metabolic alterations, including high glycolytic rates, and contribute to the acidic TME.

Based on its known mechanisms, DCA's influence is likely indirect:

-

Altering the Metabolic Milieu: By reducing the overall lactate concentration and acidosis in the TME, DCA may alter the metabolic cues that drive the activation and pro-tumorigenic functions of CAFs.

-

Reducing Fibrosis: Chronic acidosis is known to promote fibrosis. By alleviating this, DCA could potentially reduce the deposition of ECM components like type I collagen, thereby softening the tumor stroma and potentially improving immune cell infiltration and drug delivery.

Further research is required to elucidate the direct effects, if any, of DCA on CAF phenotype and ECM dynamics.

Quantitative Data Summary

The effects of DCA have been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical Efficacy of Dichloroacetate

| Model System | DCA Concentration/Dose | Key Quantitative Finding | Reference |

|---|---|---|---|

| Rat Tumor Model | Not Specified | Tumors shrank by 70% after 3 weeks of treatment. | [5] |

| A549 & H1299 Lung Cancer Cells | 50 mM | Decreased lactate production and glucose consumption. | [16] |

| Lewis Lung Carcinoma (Mice) | Not Specified | Number of lung metastases reduced by 59%; volume reduced by 94%. | [15] |

| Pancreatic Cancer Xenograft (Mice) | Not Specified | 25-30% reduction in bioluminescence signal and tumor volume. | [7] |

| Breast Cancer Cells | 1-5 mM | Markedly decreased cell viability. |[3] |

Table 2: Clinical Efficacy and Pharmacodynamics of Dichloroacetate

| Cancer Type | Study Phase | DCA Dose | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Head & Neck (LA-HNSCC) | Phase II | Not Specified | Significant drop in serum pyruvate (ratio 0.47) and lactate (ratio 0.61). | [17] |

| Head & Neck (LA-HNSCC) | Phase II | Not Specified | Complete response rate of 71.4% (DCA group) vs. 37.5% (placebo). | [17] |

| Glioblastoma | Phase I | 6.25-12.5 mg/kg BID | Maximum tolerated dose (MTD) established at 6.25 mg/kg twice daily. |[5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate DCA's effects.

Protocol: In Vitro Metabolic Analysis

This workflow is used to determine DCA's effect on cancer cell metabolism (e.g., lactate production).

Protocol: In Vivo Tumor Growth and Metastasis Model

This protocol assesses DCA's impact on tumor growth and spread in a living organism.

-

Cell Implantation: Tumor cells (e.g., Lewis Lung Carcinoma) are injected subcutaneously or orthotopically into immunocompromised or syngeneic mice.[15]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150 mm³).[8]

-

Treatment Administration: Mice are randomized into control and treatment groups. DCA is administered, typically in the drinking water (e.g., 0.5–2.0 g/L) or via oral gavage.[1]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using digital calipers.

-

Metastasis Assessment: At the end of the study, lungs and other organs are harvested, and the number and volume of metastatic nodules are quantified.[15]

-

Imaging: Non-invasive techniques like in vivo Magnetic Resonance Imaging (MRI) or bioluminescence imaging can be used for more accurate, longitudinal tracking of tumor growth.[7]

Protocol: Clinical Trial Monitoring

Human studies require careful monitoring of safety and efficacy.

-

Patient Enrollment: Patients with a confirmed diagnosis (e.g., glioblastoma, HNSCC) meeting specific inclusion criteria are enrolled.[6][17]

-

Dosing: DCA is administered orally according to a defined protocol (e.g., 6.25 mg/kg twice daily), often in cycles.[5]

-

Safety Monitoring: Adverse events, particularly neurotoxicity and fatigue, are closely monitored and graded.[5]

-

Pharmacodynamic Assessment: Blood samples are taken to measure changes in key metabolites like lactate and pyruvate to confirm target engagement.[17]

-

Efficacy Evaluation: Tumor response is assessed using standard imaging criteria (e.g., MRI, CT, FDG-PET) at baseline and regular intervals.[6]

Conclusion

Dichloroacetate represents a compelling therapeutic strategy that targets a fundamental hallmark of cancer—aberrant metabolism. Its primary action of reversing the Warburg effect initiates a cascade of changes within the tumor microenvironment. By alleviating the lactate-induced acidosis, DCA can reinvigorate anti-tumor immunity, suppress angiogenesis, and selectively target the resilient cancer stem cell population. While its effects on the stromal matrix and cancer-associated fibroblasts are less defined, the normalization of the metabolic landscape likely confers benefits in that compartment as well. The quantitative data from both preclinical and clinical studies underscore its potential, not only as a standalone agent but also as a powerful adjunct to conventional chemotherapy and radiotherapy. For researchers and drug development professionals, DCA serves as a paradigm for how modulating the TME through metabolic reprogramming can unlock new avenues for creating more effective and selective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decorin (DCN) Downregulation Activates Breast Stromal Fibroblasts and Promotes Their Pro-Carcinogenic Effects through the IL-6/STAT3/AUF1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Stromal Dynamic Reciprocity in Cancer: Intricacies of Fibroblastic-ECM Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular matrix remodeling in tumor progression and immune escape: from mechanisms to treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interplay between cancer-associated fibroblasts and dendritic cells: implications for tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - The fibrotic tumor stroma [jci.org]

- 15. Dichloroacetate induces different rates of cell death in cancer and noncancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tumor Extracellular Matrix Remodeling: New Perspectives as a Circulating Tool in the Diagnosis and Prognosis of Solid Tumors [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has been extensively investigated for its potential therapeutic applications beyond oncology. By activating the pyruvate dehydrogenase complex (PDC), DCA shifts cellular metabolism from glycolysis towards glucose oxidation, a mechanism that underpins its diverse biological effects. This technical guide provides a comprehensive overview of the non-cancer-related biological activities of DCA, with a focus on its metabolic, neurological, cardiovascular, reproductive, hepatic, and renal effects. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase

The primary and most well-understood mechanism of action of dichloroacetate is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a family of enzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC).[5] This inactivation serves as a critical regulatory checkpoint in glucose metabolism, effectively acting as a gatekeeper for the entry of pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle.[1] By inhibiting all four PDK isoforms, DCA prevents the phosphorylation of PDC, thereby maintaining the complex in its active state.[1][5][6] This activation of PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[6][7] The net effect is a metabolic shift from anaerobic glycolysis to aerobic glucose oxidation.[1][2][8]

This fundamental metabolic reprogramming is the foundation for the majority of DCA's observed biological effects, influencing cellular energy production, redox status, and the concentration of various metabolic intermediates.

Metabolic Effects

DCA's ability to modulate core metabolic pathways has been explored in the context of various metabolic disorders, including diabetes mellitus, hyperlipoproteinemia, and lactic acidosis.

Carbohydrate and Lactate Metabolism

By stimulating the activity of pyruvate dehydrogenase, DCA enhances the oxidation of lactate and pyruvate, leading to a significant reduction in their circulating levels.[9] This effect has been particularly beneficial in both congenital and acquired forms of lactic acidosis.[9] In patients with diabetes mellitus, DCA has been shown to reduce fasting hyperglycemia.[10]

| Parameter | Organism/Model | DCA Dose/Concentration | Treatment Duration | Observed Effect | Reference |

| Fasting Blood Glucose | Human (Diabetes) | 3-4 g/day (oral) | 6-7 days | ↓ 24% | [10] |

| Plasma Lactate | Human (Diabetes) | 3-4 g/day (oral) | 6-7 days | ↓ 73% | [10] |

| Plasma Alanine | Human (Diabetes) | 3-4 g/day (oral) | 6-7 days | ↓ 82% | [10] |

| Blood Glucose | Rat (Fasted, Nondiabetic) | 100 mg/kg (orogastric) | Single dose | ↓ Significant decrease | [11] |

| Blood Lactate | Rat (Fasted, Nondiabetic) | 100 mg/kg (orogastric) | Single dose | ↓ Significant decrease | [11] |

Lipid and Cholesterol Metabolism

DCA also exerts significant effects on lipid metabolism, primarily by inhibiting lipogenesis and cholesterogenesis.[9] Studies in isolated rat hepatocytes have demonstrated that DCA inhibits the incorporation of tritiated water into fatty acids and increases fatty acid oxidation.[12] This leads to a reduction in circulating triglycerides and cholesterol.

| Parameter | Organism/Model | DCA Dose/Concentration | Treatment Duration | Observed Effect | Reference |

| Plasma Cholesterol | Human (Hyperlipoproteinemia) | 3-4 g/day (oral) | 6-7 days | ↓ 22% | [10] |

| Plasma Triglycerides | Human (Hyperlipoproteinemia) | 3-4 g/day (oral) | 6-7 days | ↓ 61% | [10] |

| Fatty Acid Synthesis | Isolated Rat Hepatocytes | 10 mM | In vitro | ↓ 33 ± 4% | [12] |

| Fatty Acid Oxidation | Isolated Rat Hepatocytes | 10 mM | In vitro | ↑ 76 ± 7% | [12] |

| Cholesterol & Triglyceride Synthesis | Rat (Light-cycled) | Derivative providing 100 mg/kg DCA | Single dose | ↓ Marked inhibition of 3H2O incorporation | [11] |

Experimental Protocol: Assessment of Lipid Metabolism in Isolated Rat Hepatocytes

-

Hepatocyte Isolation: Hepatocytes were isolated from male Sprague-Dawley rats (200-250 g) by in situ perfusion of the liver with a collagenase solution. Cell viability was assessed by trypan blue exclusion.

-

Incubation: Isolated hepatocytes were incubated in Krebs-Henseleit bicarbonate buffer (pH 7.4) containing 1% dialyzed bovine serum albumin, 10 mM glucose, and various concentrations of DCA (e.g., 10 mM).

-

Fatty Acid Synthesis Assay: To measure fatty acid synthesis, cells were incubated with tritiated water (³H₂O). After incubation, lipids were extracted, saponified, and the radioactivity incorporated into the saponifiable lipid fraction (fatty acids) was determined by liquid scintillation counting.

-

Fatty Acid Oxidation Assay: Fatty acid oxidation was assessed by incubating hepatocytes with [1-¹⁴C]palmitate complexed to albumin. The production of ¹⁴CO₂ was measured to determine the rate of fatty acid oxidation.

-

Statistical Analysis: Results were expressed as mean ± SEM, and statistical significance was determined using appropriate tests (e.g., Student's t-test).

Neurological Effects

The central nervous system is highly dependent on glucose oxidation for its energy requirements, making it a potential target for DCA's metabolic modulation. DCA has demonstrated both neuroprotective and neurotoxic effects, depending on the context and duration of exposure.

Neuroprotection

In experimental models of cerebral ischemia, DCA has been shown to enhance regional lactate removal and restore brain function.[9] Studies in patients with mitochondrial disorders have indicated that short-term DCA treatment can improve indices of brain oxidative metabolism, as measured by proton magnetic resonance spectroscopy.[13] DCA's neuroprotective mechanisms are thought to involve the amelioration of oxidative stress, reduction of neuroinflammation, and inhibition of apoptosis.[14][15]

| Parameter | Organism/Model | DCA Dose/Concentration | Treatment Duration | Observed Effect | Reference |

| Brain Lactate/Creatine Ratio | Human (Mitochondrial Disorders) | Not specified | 1 week | ↓ 42% | [13] |

| Brain Choline/Creatine Ratio | Human (Mitochondrial Disorders) | Not specified | 1 week | ↑ 18% | [13] |

| Brain N-Acetylaspartate/Creatine Ratio | Human (Mitochondrial Disorders) | Not specified | 1 week | ↑ 8% | [13] |

Neurotoxicity

The primary dose-limiting toxicity of chronic DCA administration is a reversible peripheral neuropathy.[9][16] This adverse effect is thought to be related to thiamine deficiency and may be mitigated by thiamine supplementation.[9] The Schwann cell has been identified as a potential toxicological target, with proposed mechanisms including uncompensated oxidative stress from increased reactive oxygen species (ROS) production.[16] A clinical trial of DCA in patients with MELAS (Mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes) was terminated early due to the high incidence of peripheral nerve toxicity at a dose of 25 mg/kg/day.[17]

Cardiovascular Effects

DCA has been investigated for its potential therapeutic benefits in conditions of myocardial ischemia and heart failure, primarily by shifting myocardial metabolism from fatty acid oxidation to the more oxygen-efficient glucose and lactate oxidation.[9][18]

In patients with coronary artery disease, DCA has been shown to augment stroke volume and enhance myocardial efficiency without significantly altering myocardial oxygen consumption.[19] It appears to stimulate myocardial lactate utilization even at lower arterial lactate concentrations.[19] In experimental models of myocardial ischemia-reperfusion injury, DCA has been demonstrated to reduce infarct size, improve cardiac function, and decrease the release of cardiac injury markers.[20][21]

| Parameter | Organism/Model | DCA Dose/Concentration | Treatment Duration | Observed Effect | Reference |

| LV Stroke Volume | Human (Coronary Artery Disease) | 35 mg/kg (IV) | Single infusion | ↑ 77 ± 7 to 87 ± 7 ml | [19] |

| Systemic Vascular Resistance | Human (Coronary Artery Disease) | 35 mg/kg (IV) | Single infusion | ↓ 1573 ± 199 to 1319 ± 180 dynes·s·cm⁻⁵ | [19] |

| Myocardial Efficiency Index | Human (Coronary Artery Disease) | 35 mg/kg (IV) | Single infusion | ↑ 24% to 32% | [19] |

| Cardiac Infarct Size | Rat (Myocardial I/R) | Not specified | Pre-treatment | ↓ Significantly reduced | [20][21] |

| Left Ventricular Developed Pressure (LVDP) | Rat (Myocardial I/R) | Not specified | Pre-treatment | ↑ Significantly increased | [20] |

However, a study in patients with congestive heart failure did not find an improvement in non-invasively assessed left ventricular function following DCA infusion.[22]

Experimental Protocol: In Vivo Myocardial Ischemia-Reperfusion Model in Rats

-

Animal Model: Male Sprague-Dawley rats were anesthetized, and a thoracotomy was performed to expose the heart.

-

Ischemia Induction: The left anterior descending (LAD) coronary artery was ligated with a suture to induce myocardial ischemia for a specified duration (e.g., 30 minutes).

-

Reperfusion: The ligature was then released to allow for reperfusion for a set period (e.g., 2 hours).

-

DCA Administration: DCA was administered (e.g., intraperitoneally or intravenously) at a specific dose prior to the induction of ischemia.

-

Assessment of Infarct Size: At the end of the reperfusion period, the heart was excised, and the area at risk and the infarcted area were determined using staining techniques such as triphenyltetrazolium chloride (TTC) staining.

-

Cardiac Function Measurement: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximal rate of pressure rise (+dp/dtmax) were monitored throughout the experiment using a pressure transducer inserted into the left ventricle.

-

Biochemical Analysis: Blood samples were collected to measure serum levels of cardiac injury markers like creatine kinase (CK), lactate dehydrogenase (LDH), and cardiac troponin I (cTnI).

Reproductive Effects

Chronic exposure to DCA has been shown to have adverse effects on the male reproductive system in animal models.[23]

In studies with male rats, DCA treatment resulted in reduced epididymis and testis weights, decreased epididymal sperm counts, and altered sperm morphology and motility.[23][24] At higher doses, inhibited spermiation was observed in the testes.[23] These toxic effects on the testes are characterized by degeneration of seminiferous tubules and depletion of germ cells, which are associated with increased oxidative stress.[25] Pre-treatment with antioxidants has been shown to alleviate these effects.[25] The potential effects of DCA on female reproduction are less well-studied, although it has been suggested as a potential treatment for endometriosis-related infertility due to its anti-inflammatory properties.[26]

| Parameter | Organism/Model | DCA Dose/Concentration | Treatment Duration | Observed Effect | Reference |